molecular formula C9H8FNO4 B13549098 2-Fluoro-6-nitrophenylpropanoic acid

2-Fluoro-6-nitrophenylpropanoic acid

Cat. No.: B13549098
M. Wt: 213.16 g/mol
InChI Key: VDHLDWLBQMHLPH-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrophenylpropanoic acid is a fluorinated nitroaromatic compound featuring a propanoic acid backbone substituted with a fluorine atom at the 2-position and a nitro group at the 6-position of the phenyl ring. Fluorine and nitro groups are known to modulate electronic properties, solubility, and bioactivity, making this compound a candidate for targeted synthesis and functional studies .

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

2-(2-fluoro-6-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8FNO4/c1-5(9(12)13)8-6(10)3-2-4-7(8)11(14)15/h2-5H,1H3,(H,12,13)

InChI Key

VDHLDWLBQMHLPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitrophenylpropanoic acid typically involves the nitration of 2-fluorophenylpropanoic acid followed by purification steps. One common method includes:

    Nitration Reaction: The starting material, 2-fluorophenylpropanoic acid, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure 2-Fluoro-6-nitrophenylpropanoic acid.

Industrial Production Methods

Industrial production of 2-Fluoro-6-nitrophenylpropanoic acid may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-nitrophenylpropanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Oxidation: The propanoic acid side chain can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Fluoro-6-aminophenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Fluoro-6-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-6-nitrophenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitrophenylpropanoic acid depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. The propanoic acid side chain allows for interactions with enzymes and other biological molecules, potentially affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural similarities with 2-fluoro-6-nitrophenylpropanoic acid, differing in substituents, heterocyclic systems, or functional groups:

Table 1: Key Comparative Data
Compound Name Molecular Formula Molecular Weight Substituents/Features Applications/Notes Reference
2-Fluoro-6-nitrophenylpropanoic acid Not provided Not provided 2-fluoro, 6-nitro, propanoic acid Presumed synthetic intermediate/research N/A
3-[(2,6-Difluoro-3-nitrophenyl)formamido]-2-hydroxypropanoic acid C₁₀H₈F₂N₂O₆ 290.18 2,6-difluoro, 3-nitro, formamido, hydroxy High-purity (95%) intermediate
2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid C₁₂H₁₃NO₇ 283.00 2-ethoxy, 4-formyl, 6-nitro Synthetic intermediate
2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid C₁₄H₁₀F₄N₂O₂S Not provided Pyrimidine, trifluoromethyl, sulfanyl Unspecified (structural complexity)
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S 156.20 Thiophene ring Requires rigorous safety protocols

Key Comparative Insights

Electronic and Steric Effects
  • Fluorine and Nitro Substituents: The target compound’s 2-fluoro and 6-nitro groups likely enhance electron-withdrawing effects, increasing acidity of the propanoic acid moiety compared to non-fluorinated analogs . The ethoxy and formyl groups in 2-(2-ethoxy-4-formyl-6-nitrophenoxy)propanoic acid introduce steric bulk and lipophilicity, which may alter solubility and reactivity in synthetic pathways.
Heterocyclic Systems
  • The pyrimidine-containing analog () incorporates a sulfur atom and trifluoromethyl group, likely enhancing thermal stability and resistance to metabolic degradation. Such features are advantageous in agrochemical or pharmaceutical applications but diverge significantly from the simpler phenylpropanoic acid scaffold.

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